molecular formula C15H18O B7774893 2-(Naphthalen-1-yl)pentan-2-ol

2-(Naphthalen-1-yl)pentan-2-ol

Cat. No.: B7774893
M. Wt: 214.30 g/mol
InChI Key: AESGAMUSWUSADY-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)pentan-2-ol is an organic compound with the molecular formula C15H18O It is a derivative of naphthalene, featuring a pentan-2-ol group attached to the first carbon of the naphthalene ring

Properties

IUPAC Name

2-naphthalen-1-ylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-3-11-15(2,16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,16H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESGAMUSWUSADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-yl)pentan-2-ol typically involves the reaction of naphthalene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 2-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the naphthalene ring to form the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(Naphthalen-1-yl)pentan-2-ol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of advanced catalytic systems and automated reactors can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-(Naphthalen-1-yl)pentan-2-one or 2-(Naphthalen-1-yl)pentanoic acid.

    Reduction: Formation of 2-(Naphthalen-1-yl)pentane.

    Substitution: Formation of 2-(Naphthalen-1-yl)pentyl halides or amines.

Scientific Research Applications

2-(Naphthalen-1-yl)pentan-2-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-yl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)ethanol
  • 2-(Naphthalen-1-yl)propan-2-ol
  • 2-(Naphthalen-1-yl)butan-2-ol

Uniqueness

2-(Naphthalen-1-yl)pentan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The length of the pentan-2-ol chain influences its solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

Overview

2-(Naphthalen-1-yl)pentan-2-ol is a naphthalene-derived compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and related studies that highlight its significance in drug development.

  • IUPAC Name: 2-(Naphthalen-1-yl)pentan-2-ol
  • Molecular Formula: C15H18O
  • CAS Number: 2793887

The biological activity of 2-(Naphthalen-1-yl)pentan-2-ol is primarily attributed to its interactions with various biological targets, including neurotransmitter receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, potentially influencing dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that compounds similar to 2-(Naphthalen-1-yl)pentan-2-ol exhibit a range of pharmacological effects:

  • Neurotransmitter Modulation: It may enhance or inhibit the reuptake of neurotransmitters, contributing to its psychoactive properties.
  • Analgesic Properties: Some studies suggest potential analgesic effects, making it a candidate for pain management therapies.

Comparative Studies

A comparative analysis with structurally related compounds can provide insights into the unique biological activities of 2-(Naphthalen-1-yl)pentan-2-ol. Below is a summary table of similar compounds and their activities:

Compound NameStructure TypeNotable ActivityReference
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-onePyrrolidine derivativeModerate DAT inhibition
PyrovaleroneKetone analogueStimulant effects, SERT inhibition
Ambuic acidNatural productInhibitor of staphylococcal virulence
NaphthalenesAromatic compoundsDiverse biological activities

Study on Neurotransmitter Interaction

A study evaluating the interaction of naphthalene derivatives with dopamine receptors revealed that certain modifications could enhance binding affinity. The findings indicated that 2-(Naphthalen-1-yl)pentan-2-ol might possess similar binding characteristics, warranting further investigation into its potential as a therapeutic agent for neurological disorders.

Analgesic Activity Evaluation

In vitro assays demonstrated that naphthalene derivatives exhibited significant analgesic properties. The study measured the compound's effect on pain pathways, suggesting that 2-(Naphthalen-1-yl)pentan-2-ol could be an effective analgesic agent.

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